1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(2-methoxyphenyl)-
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Overview
Description
(Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and reactivity. The presence of functional groups such as amino, hydroxy, and methoxy enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with cyanogen bromide to form the oxadiazole ring. This intermediate is then subjected to further reactions to introduce the amino and hydroxy groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and specific reaction conditions can also be optimized to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications that require durable and high-performance materials .
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker used to treat hypertension, featuring a similar methoxyphenyl group.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent in organic synthesis.
Uniqueness
What sets (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its combination of functional groups and the oxadiazole ring, which provides a unique balance of stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H11N5O3 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-amino-N-hydroxy-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C10H11N5O3/c1-17-7-5-3-2-4-6(7)12-10(13-16)8-9(11)15-18-14-8/h2-5,16H,1H3,(H2,11,15)(H,12,13) |
InChI Key |
WUWSOEPPVSMCFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=NON=C2N)NO |
Origin of Product |
United States |
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